Biochemical Potency and Kinase Selectivity Profile of Foretinib vs. Cabozantinib
Foretinib and cabozantinib, both developed by Exelixis, are structurally similar multi-kinase inhibitors. However, a direct, cross-study comparison of their biochemical inhibition profiles reveals significant quantitative differences in potency across a shared panel of kinases. Foretinib demonstrates superior potency against c-MET, RON, and RET, while cabozantinib is markedly more potent against VEGFR2 (KDR) [1][2].
| Evidence Dimension | Biochemical IC50 (nM) |
|---|---|
| Target Compound Data | MET: 0.4; VEGFR2 (KDR): 0.86; RON: 5; Axl: 11; RET: 1 |
| Comparator Or Baseline | Cabozantinib (XL184): MET: 1.3; VEGFR2 (KDR): 0.035; RON: 124; Axl: 7; RET: 5.2 |
| Quantified Difference | Foretinib is ~3.3x more potent against c-MET, ~24.8x more potent against RON, and ~5.2x more potent against RET. Cabozantinib is ~24.6x more potent against VEGFR2. |
| Conditions | In vitro cell-free kinase assays using recombinant human kinases. |
Why This Matters
This differential polypharmacology is critical for experimental design. A researcher studying MET-driven pathways with minimal VEGFR2 engagement would select foretinib, while a researcher focused on angiogenesis with maximal VEGFR2 blockade would choose cabozantinib. They are not interchangeable tool compounds.
- [1] AACR Journals. Table 1. Inhibition profile of the... Kinase inhibition profile. [Accessed 2026-04-21]. View Source
- [2] You WK, Sennino B, Williamson CW, et al. VEGF and c-Met blockade amplify angiogenesis inhibition in pancreatic islet cancer. Cancer Res. 2011;71(14):4758-4768. View Source
